molecular formula C7H7F3N2 B151745 (5-(Trifluoromethyl)pyridin-3-YL)methanamine CAS No. 766513-53-5

(5-(Trifluoromethyl)pyridin-3-YL)methanamine

Cat. No.: B151745
CAS No.: 766513-53-5
M. Wt: 176.14 g/mol
InChI Key: YYZHUSBRLJVFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(Trifluoromethyl)pyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H7F3N2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)pyridin-3-YL)methanamine typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the attachment of a methanamine group. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-(Trifluoromethyl)pyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hypervalent iodine and TEMPO are commonly used oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, aldehydes, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-(Trifluoromethyl)pyridin-3-YL)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Trifluoromethyl)pyridin-3-YL)methanamine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

[5-(trifluoromethyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H,2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZHUSBRLJVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-bromo-5-(trifluoromethyl)pyridine (100 mg, 0.44 mmol), methylamine hydrochloride (59.8 mg, 0.88 mmol), and cesium carbonate (490 mg, 1.50 mmol) were suspended in dioxane (3 mL) . The reaction was purged with nitrogen for 30 minutes then 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (7.68 mg, 0.01 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0)-CHLOROFORM ADDUCT (9.16 mg, 8.85 µmol) were added. The reaction was heated to 130 °C in a CEM microwave for 1 hour. No Product formed. Abandoned
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000885 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Name
Quantity
0.000885 mol
Type
reactant
Reaction Step Three
Quantity
0.000442 mol
Type
reactant
Reaction Step Four
Quantity
1.33e-05 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-bromo-5-(trifluoromethyl)pyridine (100 mg, 0.44 mmol), methylamine 2 M in THF (0.442 mL, 0.88 mmol), and cesium carbonate (202 mg, 0.62 mmol) were suspended in dioxane (3 mL) . The reaction was purged with nitrogen for 30 minutes then 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (7.68 mg, 0.01 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0)-CHLOROFORM ADDUCT (9.16 mg, 8.85 µmol) were added. The reaction was heated at 130 c for 30mins. No REACTION ABANDONED
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000885 mol
Type
reagent
Reaction Step One
Quantity
0.003 L
Type
solvent
Reaction Step Two
Name
Quantity
0.000885 mol
Type
reactant
Reaction Step Three
Quantity
0.000442 mol
Type
reactant
Reaction Step Four
Quantity
1.33e-05 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

The reaction procedure of Reference Example 24 was repeated except that 3-amino-5-trifluoromethylpyridine was used in lieu of 5-amino-2-chloropyridine to obtain the title compound as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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